

A Technical Guide to the Physicochemical Properties of 2,5-Thiophenedicarboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Thiophenedicarboxylic acid

Cat. No.: B147516

[Get Quote](#)

Introduction

2,5-Thiophenedicarboxylic acid (TDCA), a heterocyclic organic compound, is a pivotal building block for researchers and scientists in materials science, polymer chemistry, and drug development. Characterized by a central thiophene ring flanked by two carboxylic acid groups, its rigid and electronically distinct structure makes it an excellent candidate for synthesizing advanced materials. TDCA is notably used as an organic linker in the formation of metal-organic frameworks (MOFs), a precursor for conductive polymers and high-performance polyesters, and an intermediate in the synthesis of pharmaceuticals, fungicides, and fluorescent brightening agents.^{[1][2][3][4]} This guide provides an in-depth overview of the core physicochemical properties of TDCA, detailed experimental protocols, and logical workflows relevant to its synthesis and analysis.

Core Physicochemical Properties

The fundamental properties of **2,5-Thiophenedicarboxylic acid** are summarized in the table below. These values, compiled from various sources, provide a quantitative foundation for its application in research and development. It is important to note that some values are experimentally determined while others are estimates and should be regarded accordingly.

Table 1: Physicochemical Data for **2,5-Thiophenedicarboxylic Acid**

Property	Value	Source(s)
Identifiers		
IUPAC Name	thiophene-2,5-dicarboxylic acid	[5]
Synonyms	2,5-Dicarboxythiophene, TDCA	[5][6]
CAS Number	4282-31-9	[5]
Molecular Formula	C ₆ H ₄ O ₄ S	[4][5]
Molecular Weight	172.16 g/mol	[2][5]
Physical Properties		
Appearance	White to light yellow crystalline powder	[2][4][7]
Melting Point	>300 °C, 355-360 °C, 359 °C	[2][4][7]
Boiling Point	272.46 °C (Rough Estimate)	[8]
Density	1.473 g/cm ³ (Estimate)	[8]
pKa	2.76 ± 0.10 (Predicted)	[8]
Solubility		
Water	Very soluble / Slightly soluble	[2][8]
Methanol	Almost transparent solubility	[7][9]
Thermochemical Data		
Enthalpy of Combustion	- (Reported)	
Enthalpy of Sublimation	- (Reported)	[1]

Note on solubility: There are conflicting reports regarding the solubility of TDCA in water, with sources describing it as both "very soluble" and "slightly soluble".^{[1][2][10][8]} This discrepancy may depend on factors such as temperature and the crystalline form of the material.

Researchers are advised to determine solubility experimentally for their specific conditions.

Studies on its solid-liquid equilibrium in various organic and binary solvent systems are available.[\[11\]](#)

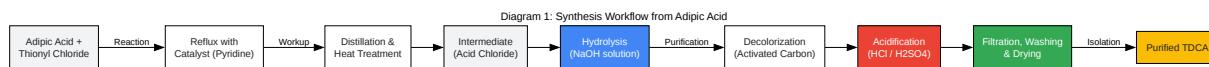
Spectroscopic and Crystallographic Data

Spectroscopic analysis is crucial for confirming the structure and purity of **2,5-Thiophenedicarboxylic acid**. Comprehensive spectral data has been reported for this compound.

Table 2: Summary of Spectroscopic and Crystallographic Data

Technique	Description	Source(s)
¹ H-NMR	Spectra available for structural confirmation.	[12]
¹³ C-NMR	Spectra available, typically run in DMSO-d ₆ .	[13]
FT-IR	Data available from KBr wafer and ATR-IR techniques.	[5] [14]
UV-Vis	UV-Visible spectra have been recorded.	[5]
Mass Spectrometry	GC-MS data is available, showing characteristic fragmentation.	[5]
Raman Spectroscopy	FT-Raman spectra have been reported.	[5]
Crystal Structure	Crystal data is accessible through the Crystallography Open Database (COD) under records 2204452 and 4504915.	[5]

Experimental Protocols & Workflows


Detailed methodologies are essential for the reproducible synthesis and analysis of **2,5-Thiophenedicarboxylic acid**. Below are summaries of established experimental protocols.

Protocol 1: Synthesis from Adipic Acid

A common industrial synthesis route involves the reaction of adipic acid with thionyl chloride, followed by hydrolysis and purification.[1][15]

Methodology:

- Reaction Setup: Adipic acid and a catalyst (e.g., 4-dimethylaminopyridine or pyridine) are charged into a reactor.[8][15]
- Chlorination: Thionyl chloride is added, and the mixture is heated to reflux (approx. 78-90 °C) for several hours.[15][16] This converts the adipic acid into an intermediate acid chloride.
- Distillation: Excess thionyl chloride is removed via distillation. The remaining residue is heated to a higher temperature (e.g., 140-160 °C) to complete the reaction.[8][15][16]
- Hydrolysis: The resulting acid chloride is carefully hydrolyzed by adding it to a sodium hydroxide solution to form the disodium salt of TDCA.[15][16]
- Purification & Decolorization: The aqueous solution is treated with activated carbon at an elevated temperature (e.g., 80 °C) to remove impurities and then filtered.[15]
- Acidification: The filtrate is cooled, and hydrochloric or sulfuric acid is added to precipitate the **2,5-Thiophenedicarboxylic acid** product by adjusting the pH to approximately 2.0.[15][16]
- Isolation: The crystalline product is isolated by filtration, washed with water, and dried under vacuum.[15][16] Purity can be assessed by HPLC.[15]

[Click to download full resolution via product page](#)

Diagram 1: Synthesis Workflow from Adipic Acid

Protocol 2: Synthesis from 2,5-Diiodothiophene

An alternative laboratory-scale synthesis involves the di-lithiation of a thiophene precursor followed by carboxylation.[17]

Methodology:

- Reaction Setup: 2,5-diiodothiophene is dissolved in anhydrous tetrahydrofuran (THF) and anhydrous ether under a nitrogen atmosphere and cooled to -5 °C.[17]
- Lithiation: n-Butyllithium (1.5 M solution) is added dropwise to the solution over 30 minutes. The mixture is then held at 0 °C for two hours to form the 2,5-dilithiothiophene intermediate. [17]
- Carboxylation: Carbon dioxide gas is bubbled through the reaction mixture, first at 0 °C and then at 10 °C, to carboxylate the intermediate. The mixture is stirred overnight at room temperature.[17]
- Workup and Isolation: Water is added, and the aqueous layer is acidified with 2N sulfuric acid. The precipitated product is extracted with ether. The combined organic phases are washed with water and brine, dried over calcium sulfate, filtered, and the solvent is evaporated to yield the crude product.[17]

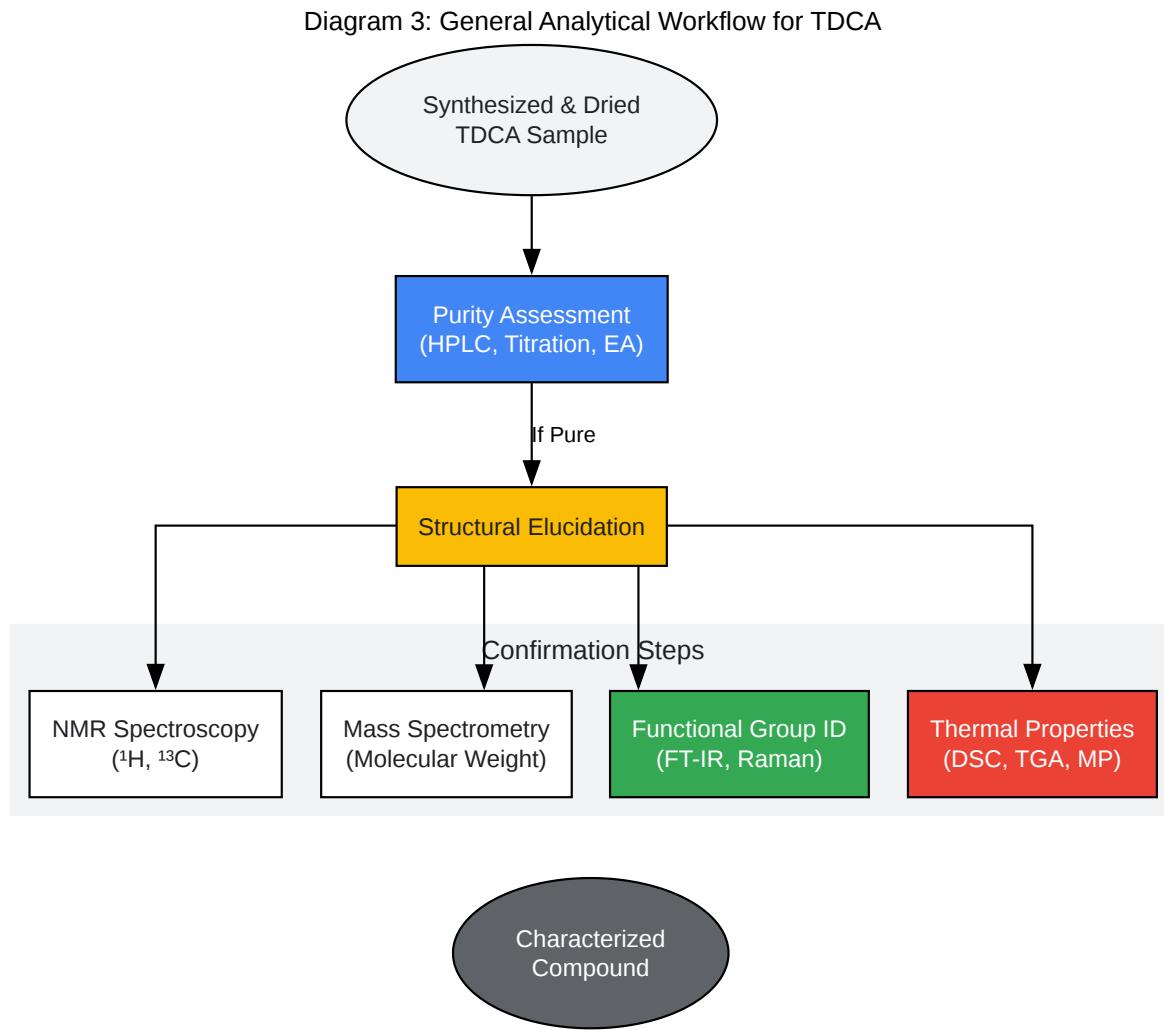


[Click to download full resolution via product page](#)

Diagram 2: Synthesis from 2,5-Diiodothiophene

General Analytical Workflow

The characterization of a synthesized organic compound like TDCA follows a logical progression of analytical techniques to confirm its identity, purity, and structure.[18][19][20]

[Click to download full resolution via product page](#)

Diagram 3: General Analytical Workflow for TDCA

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-Thiophenedicarboxylic acid | 4282-31-9 [chemicalbook.com]
- 2. 2,5-Thiophenedicarboxylic acid, 99% 4282-31-9 India [ottokemi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. 2,5-Thiophenedicarboxylic acid | C6H4O4S | CID 20273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,5-Thiophenedicarboxylic acid [webbook.nist.gov]
- 7. 2,5-Thiophenedicarboxylic Acid | 4282-31-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. chembk.com [chembk.com]
- 9. labsolu.ca [labsolu.ca]
- 10. Thiophene-2,5-dicarboxylic acid, 97% | Fisher Scientific [fishersci.ca]
- 11. 2,5-Thiophenedicarboxylic acid (CAS 4282-31-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. 2,5-Thiophenedicarboxylic acid(4282-31-9) 1H NMR spectrum [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. 2,5-Thiophenedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 16. US5688969A - Process for the preparation of thiophene-2-5-dicarboxylic acid and the dichloride thereof - Google Patents [patents.google.com]
- 17. prepchem.com [prepchem.com]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 20. rroij.com [rroij.com]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of 2,5-Thiophenedicarboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b147516#physicochemical-properties-of-2-5-thiophenedicarboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com